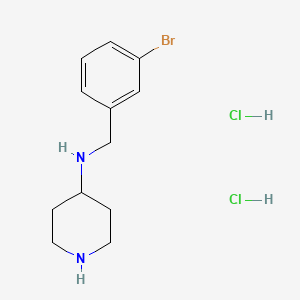N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride
CAS No.: 1233954-84-1
Cat. No.: VC4270653
Molecular Formula: C12H19BrCl2N2
Molecular Weight: 342.1
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1233954-84-1 |
|---|---|
| Molecular Formula | C12H19BrCl2N2 |
| Molecular Weight | 342.1 |
| IUPAC Name | N-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-3,8,12,14-15H,4-7,9H2;2*1H |
| Standard InChI Key | KNRAPEXKAYULMJ-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NCC2=CC(=CC=C2)Br.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
N-(3-Bromobenzyl)piperidine-4-amine dihydrochloride consists of a piperidine ring (a six-membered amine heterocycle) with a 3-bromobenzyl substituent at the 4-position. The dihydrochloride salt form improves stability and solubility in aqueous environments . Key structural identifiers include:
The presence of the bromine atom at the meta position of the benzyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Physicochemical Properties
-
Appearance: Typically a white to off-white crystalline solid .
-
Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via reductive amination between 3-bromobenzyl bromide and piperidine-4-amine, followed by hydrochloride salt formation . A representative pathway involves:
-
Step 1: Reaction of 3-bromobenzyl bromide with piperidine-4-amine in the presence of a base (e.g., triethylamine) to form the secondary amine intermediate .
-
Step 2: Acidification with hydrochloric acid to precipitate the dihydrochloride salt .
This method aligns with protocols for analogous piperidine derivatives, ensuring scalability and reproducibility .
Industrial Production
Industrial-scale synthesis adheres to Good Manufacturing Practices (GMP), with strict control over reaction conditions (temperature, pH) to minimize byproducts . Key suppliers include CymitQuimica and Kishida Chemical, which provide the compound for research purposes .
Applications in Research and Industry
Chemical Intermediate
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), making the compound a versatile intermediate in synthesizing complex molecules . For example, it serves as a precursor in the development of:
Recent Advances and Future Directions
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume